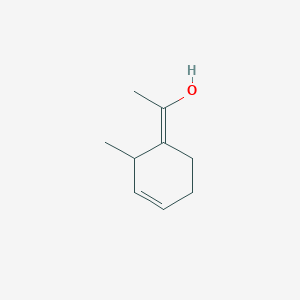
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol, also known as MCHM, is a chemical compound that is widely used in various industrial applications. It is commonly used as a solvent, a cleaning agent, and a component in hydraulic fracturing fluids. However, due to its potential health hazards, MCHM has gained significant attention in recent years. In
Mécanisme D'action
The mechanism of action of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is not well understood. However, it is believed that (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol can cause damage to cells by disrupting their membrane structure. This can lead to cell death and other adverse effects.
Effets Biochimiques Et Physiologiques
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been shown to have a number of biochemical and physiological effects. In animal studies, (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been shown to cause liver and kidney damage, as well as damage to the nervous system. It has also been shown to cause reproductive and developmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is commonly used in laboratory experiments due to its ability to dissolve a wide range of compounds. However, its potential health hazards and environmental impact make it a challenging compound to work with. Researchers must take appropriate precautions when handling (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol to ensure their safety and the safety of the environment.
Orientations Futures
There are several future directions for the study of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol. Researchers will continue to investigate the potential health hazards of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol and its impact on the environment. They will also explore ways to mitigate the risks associated with (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol use in various industrial applications. Additionally, researchers will continue to develop new methods for synthesizing (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol that are safer and more environmentally friendly.
In conclusion, (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is a chemical compound that has gained significant attention in recent years due to its potential health hazards and environmental impact. While it is commonly used in various industrial applications, researchers continue to investigate its potential health hazards and explore ways to mitigate its risks. As the study of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol continues, it is important to take appropriate precautions when handling this compound to ensure the safety of researchers and the environment.
Méthodes De Synthèse
The synthesis of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol involves the reaction of cyclohexene with methanol in the presence of a catalyst. This process results in the formation of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol, which is then purified and used in various industrial applications.
Applications De Recherche Scientifique
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been extensively studied for its potential health hazards, particularly in relation to its use in hydraulic fracturing fluids. Researchers have conducted studies to determine the effects of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol on human health and the environment. These studies have focused on the potential toxicity of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol and its impact on water quality.
Propriétés
Numéro CAS |
123883-59-0 |
|---|---|
Nom du produit |
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(1E)-1-(2-methylcyclohex-3-en-1-ylidene)ethanol |
InChI |
InChI=1S/C9H14O/c1-7-5-3-4-6-9(7)8(2)10/h3,5,7,10H,4,6H2,1-2H3/b9-8+ |
Clé InChI |
IDJILDGFVVTFSU-CMDGGOBGSA-N |
SMILES isomérique |
CC\1C=CCC/C1=C(/C)\O |
SMILES |
CC1C=CCCC1=C(C)O |
SMILES canonique |
CC1C=CCCC1=C(C)O |
Synonymes |
Ethanol, 1-(2-methyl-3-cyclohexen-1-ylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



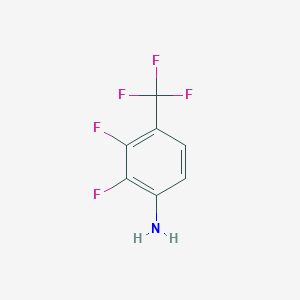
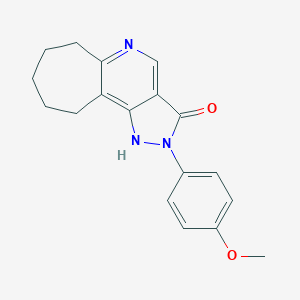
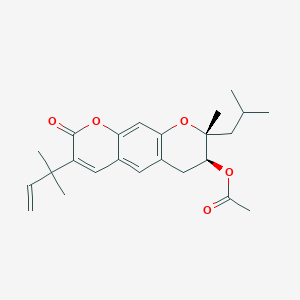
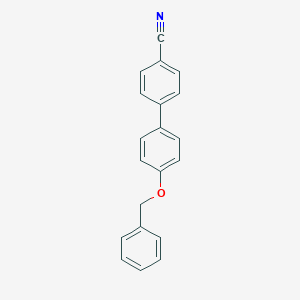
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

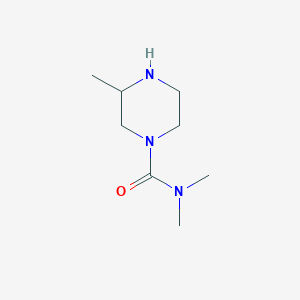
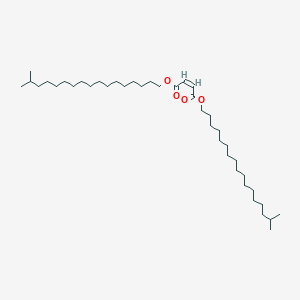
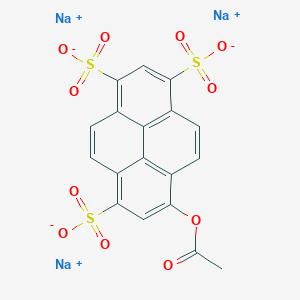
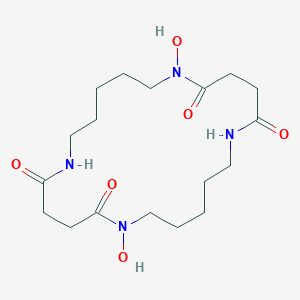
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)


![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)